Cas no 921872-70-0 (2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide)

2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide
- 2-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
- F2236-0018
- 2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
- 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- AKOS024629867
- 921872-70-0
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- Inchi: 1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(25)21-12-13-23-18(24)11-10-17(22-23)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25)
- InChI Key: YXVGZDCPIUZICY-UHFFFAOYSA-N
- SMILES: C(NCCN1N=C(C2=CC=CC=C2)C=CC1=O)(=O)C1=CC=CC=C1F
Computed Properties
- Exact Mass: 337.12265492g/mol
- Monoisotopic Mass: 337.12265492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 61.8Ų
2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2236-0018-4mg |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2236-0018-2mg |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2236-0018-10mg |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2236-0018-2μmol |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2236-0018-5μmol |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2236-0018-10μmol |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2236-0018-5mg |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2236-0018-3mg |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2236-0018-1mg |
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide |
921872-70-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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4. Book reviews
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5. Book reviews
Additional information on 2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide
2-Fluoro-N-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide (CAS No. 921872-70-0): A Comprehensive Overview
The compound 2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide, identified by the CAS registry number 921872-70-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities. The structure of this molecule incorporates a fluorine atom, a benzamide group, and a dihydropyridazine ring system, making it a unique candidate for research in medicinal chemistry and drug design.
Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules. The synthesis of 921872-70-0 typically involves multi-step processes, including nucleophilic substitutions, condensation reactions, and oxidation steps. Researchers have employed strategies such as the Huisgen cycloaddition and palladium-catalyzed cross-couplings to achieve high yields and purity in the preparation of this compound. These methods not only highlight the versatility of modern synthetic techniques but also underscore the importance of understanding reaction mechanisms in organic chemistry.
The structural features of 921872-70-0 are particularly intriguing. The presence of a fluorine atom at the para position of the benzene ring introduces electronic effects that can modulate the molecule's reactivity and pharmacokinetic properties. Additionally, the dihydropyridazine ring system contributes to the compound's rigidity and planarity, which are critical for interactions with biological targets such as enzymes or receptors. Recent studies have focused on how these structural elements influence the molecule's ability to act as a kinase inhibitor or a modulator of ion channels.
From a biological standpoint, 921872-70-0 has shown promising activity in preclinical models. For instance, it has demonstrated selective inhibition against certain protein kinases, which are key players in cellular signaling pathways associated with cancer and inflammatory diseases. Moreover, its ability to penetrate cellular membranes efficiently suggests potential utility in drug delivery systems. Advanced computational methods, such as molecular docking and dynamics simulations, have been instrumental in elucidating these bioactive properties.
Another area of interest is the compound's photophysical properties. Due to its conjugated π-systems, 921872-70-0 exhibits fluorescence under specific conditions, making it a candidate for applications in sensors or imaging agents. Researchers have explored its use in detecting metal ions or pH changes, which could be valuable in diagnostic tools or environmental monitoring systems.
Looking ahead, the development of analogs based on 921872-70-0 is expected to further expand its applications. By modifying substituents on the benzamide or dihydropyridazine rings, chemists can tailor the molecule's properties for specific therapeutic or industrial uses. Collaborative efforts between academia and industry are likely to accelerate this process, bringing innovative solutions to challenges in healthcare and materials science.
In conclusion, 921872-70-0 stands as a testament to the progress in organic synthesis and its intersection with biological sciences. Its unique structure, coupled with emerging research findings, positions it as a valuable asset in both academic exploration and industrial innovation. As our understanding of this compound deepens, so too does its potential to contribute meaningfully to advancements across multiple disciplines.
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